molecular formula C8H9N3O B2412250 5-Amino-2-(hydroxymethyl)benzimidazole CAS No. 294656-36-3

5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B2412250
CAS No.: 294656-36-3
M. Wt: 163.18
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with glyoxal under acidic conditions to form the benzimidazole core. Subsequent functionalization at the 2-position with an amino group and a hydroxymethyl group can be achieved through various synthetic strategies, including nucleophilic substitution and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(hydroxymethyl)benzimidazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-2-(hydroxymethyl)benzimidazole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound derivatives have shown promise as antimicrobial and anticancer agents. Their ability to inhibit key enzymes and pathways in pathogens and cancer cells is of particular interest .

Industry

Industrially, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in the manufacturing sector .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(hydroxymethyl)benzimidazole is unique due to the presence of both an amino group and a hydroxymethyl group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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